ethyl 4-[2-(oxolan-3-yloxy)pyridine-4-amido]piperidine-1-carboxylate
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Overview
Description
ethyl 4-[2-(oxolan-3-yloxy)pyridine-4-amido]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tetrahydrofuran moiety, and an isonicotinamide group
Scientific Research Applications
Synthesis and Intermediates
The compound Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)piperidine-1-carboxylate is an important intermediate in synthetic chemistry, with various applications in the synthesis of complex molecules. For instance, Chen Ying-qi (2007) demonstrated the synthesis of ethyl 4-piperidingcarboxylate, highlighting its role as a critical intermediate from isonicotinic acid through esterification and hydrogenation processes (Chen Ying-qi, 2007). This process underscores the compound's utility in synthesizing piperidine derivatives, which are valuable in medicinal chemistry and materials science.
Chemical Transformations
Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)piperidine-1-carboxylate's chemical structure allows for diverse chemical transformations. For example, Xue-Feng Zhu et al. (2003) explored a phosphine-catalyzed [4 + 2] annulation synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This research demonstrates the compound's versatility in creating complex nitrogen-containing heterocycles, essential in developing pharmaceuticals and agrochemicals.
Biological Activity Studies
The framework of Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)piperidine-1-carboxylate serves as a foundation for synthesizing biologically active molecules. For instance, research into creating derivatives with potential antibacterial and anticancer properties has been reported, illustrating the compound's importance in drug discovery and development processes. Notably, H. Khalid et al. (2016) synthesized N-substituted derivatives of a related oxadiazole compound, demonstrating moderate to significant antibacterial activity (Khalid et al., 2016).
Photophysical Properties
The compound's derivatization leads to materials with interesting photophysical properties. M. Alsharif et al. (2018) conducted a study on Ethyl 4-(9-ethyl-9H-carbazol-3-yl)–2–methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), prepared through a multi-component reaction involving ethyl acetoacetate and piperidine. ECPC exhibited potential as a probe for determining the critical micelle concentrations (CMC) of surfactants, besides showing red-shifted absorbance and emission spectrum with solvent polarity increase (Alsharif et al., 2018).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[2-(oxolan-3-yloxy)pyridine-4-amido]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran-3-yl intermediate, which is then reacted with isonicotinic acid to form the isonicotinam
Properties
IUPAC Name |
ethyl 4-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-2-25-18(23)21-8-4-14(5-9-21)20-17(22)13-3-7-19-16(11-13)26-15-6-10-24-12-15/h3,7,11,14-15H,2,4-6,8-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXYUHMMUJHLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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